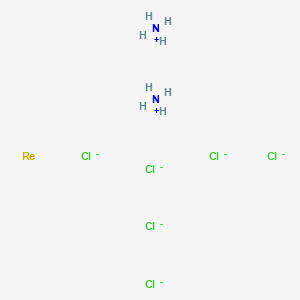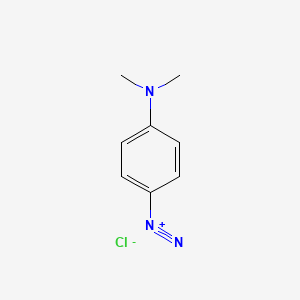
ATTAPULGITE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Attapulgite is a naturally occurring clay mineral composed of magnesium aluminum silicate. It is known for its unique crystalline structure and high surface area, which give it exceptional adsorption and catalytic properties. This compound is primarily found in the southeastern United States, particularly in Georgia and Florida .
Mechanism of Action
Target of Action
Attapulgite, a magnesium aluminium phyllosilicate , primarily targets the gastrointestinal tract, specifically the stomach and digestive tract . It is used in medicine to physically bind to acids and toxic substances present in these areas .
Mode of Action
The mode of action of this compound is primarily adsorptive . It binds to water, toxins, and bacteria, contributing to firmer stools and reducing fluid loss from diarrhea . This adsorption process helps in detoxifying the gastrointestinal tract and managing symptoms of diarrhea .
Pharmacokinetics
This compound is an oral, nonabsorbed medication . It works by adsorbing (binding) large numbers of bacteria and toxins and reducing the loss of water . Given its nonabsorbed nature, it is likely that this compound remains largely within the gastrointestinal tract and is excreted in the feces .
Result of Action
The primary result of this compound’s action is the reduction of diarrhea symptoms. By adsorbing water, toxins, and bacteria, this compound contributes to firmer stools and reduces fluid loss . It also reduces the number of bowel movements, improves the consistency of loose or watery stools, and relieves the gastrointestinal cramping often associated with diarrhea .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the gastrointestinal tract can affect the adsorption capacity of this compound . Additionally, the presence of other substances in the stomach or intestines, such as food or other medications, may also influence the efficacy of this compound
Biochemical Analysis
Biochemical Properties
Attapulgite has been found to interact with various biomolecules in the environment. For instance, in the context of sewage sludge composting, high iron this compound interacts with humic substances, affecting their ratios and influencing the composting process .
Cellular Effects
The cellular effects of this compound are largely dependent on its specific application and form. For example, amino-grafted this compound/graphene oxide nanocomposites have been used for Pb(II) removal, demonstrating significant adsorption ability .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted. In the context of heavy metal ion adsorption, this compound/graphene oxide nanocomposites interact with Pb(II) ions, facilitating their removal from solution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, during the composting process, the ratios of humic substances interacting with high iron this compound change as the composting process progresses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its specific form and application. For example, in the context of heavy metal ion adsorption, this compound/graphene oxide nanocomposites would likely interact with Pb(II) ions in the environment rather than being transported into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Attapulgite can be synthesized through various methods, including thermal and acid activation processes. These methods involve treating the raw mineral with heat and acids to enhance its adsorption capacity and purity . Another method involves the use of sonication and the addition of silver nitrate and sodium borohydride to create this compound-silver nanocomposites .
Industrial Production Methods: Industrial production of this compound involves mining the raw mineral from natural deposits, followed by processing to remove impurities. The mineral is then dried and ground into a fine powder or converted into a gel form, depending on its intended application .
Chemical Reactions Analysis
Types of Reactions: Attapulgite undergoes various chemical reactions, including adsorption, ion exchange, and surface complexation. These reactions are primarily physical and involve the trapping of particles such as toxins, bacteria, and heavy metals .
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and metal salts. For example, hydrothermal modification with exogenous silicon, magnesium, and calcium ions can enhance the mineral’s ability to immobilize heavy metals like cadmium .
Major Products Formed: The major products formed from reactions involving this compound include adsorbed complexes of toxins, bacteria, and heavy metals. These products are often used in environmental remediation and wastewater treatment .
Scientific Research Applications
Attapulgite has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and adsorbent for various reactions . In biology and medicine, this compound is used to treat non-infectious diarrhea by adsorbing toxins and bacteria in the digestive tract . In industry, it is used as a drilling fluid additive, concrete admixture, and rheology modifier . Additionally, this compound-based composite materials are being researched for their potential in energy conservation and environmental remediation .
Comparison with Similar Compounds
Attapulgite is often compared to other clay minerals such as bentonite and sepiolite. Unlike bentonite, which has a flatter and flakier structure, this compound has a rod-like crystalline structure that provides higher surface area and porosity . Sepiolite, another fibrous clay mineral, shares some similarities with this compound but differs in its chemical composition and adsorption properties . This compound’s unique structure and properties make it particularly effective in applications requiring high adsorption capacity and stability in various conditions .
List of Similar Compounds:- Bentonite
- Sepiolite
- Montmorillonite
- Kaolinite
This compound stands out among these compounds due to its unique rod-like structure and high adsorption capacity, making it a versatile material for various scientific and industrial applications .
Properties
CAS No. |
12174-11-7 |
|---|---|
Molecular Formula |
AlFeH3MgO7Si2-3 |
Molecular Weight |
278.32 g/mol |
InChI |
InChI=1S/Al.Fe.Mg.O5Si2.2H2O/c;;;1-6(2)5-7(3)4;;/h;;;;2*1H2/q;;;-2;;/p-1 |
InChI Key |
ZYWNCCPSJWJYPR-UHFFFAOYSA-M |
Canonical SMILES |
O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Mg].[Al].[Fe] |
Origin of Product |
United States |
Q1: What is the chemical composition of attapulgite?
A1: this compound is a hydrated magnesium aluminum silicate. []
Q2: What is unique about the structure of this compound?
A2: this compound possesses a distinctive fibrous structure composed of parallel aggregates resembling rods. This structure contributes to its large specific surface area and adsorption capacity. [, ]
Q3: Can the surface properties of this compound be modified?
A3: Yes, this compound can be modified to enhance its properties. For instance, treatment with sodium dodecyl sulfate (SDS) increases its negative surface charge, improving its adsorption capacity for cationic dyes like Auramine. [, ] Acid treatment can also purify this compound and enhance its dispersibility, leading to a more homogenous material. [, ]
Q4: How does the purification process impact this compound's properties?
A4: Purification of this compound, often using acid treatments, can significantly impact its properties. For example, purified this compound exhibits a higher specific surface area compared to its non-purified counterpart. [] This increase in surface area can further enhance its adsorption capabilities. []
Q5: What are some prominent applications of this compound?
A5: this compound finds applications in various fields, including:
- Antidiarrheal medication: this compound's adsorption properties make it effective in treating diarrhea. Research suggests that purified this compound from Mbodiene, Senegal, shows potential as an oral antidiarrheal agent. []
- Water treatment: this compound demonstrates efficiency in removing heavy metals like lead (Pb) and copper (Cu) from wastewater. Modifications with compounds like lanthanum nitrate and iron chloride further enhance its adsorption capabilities. [, ]
- Construction materials: this compound serves as a component in various building materials, including insulating bricks, ceramsite, and heat insulation boards. [, , , , ]
- Nanocomposite materials: When incorporated into materials like epoxy resin, this compound enhances their mechanical properties, including tensile strength and toughness. []
Q6: Can this compound be combined with other materials to create composites?
A6: Yes, this compound can be incorporated into various matrices to create composite materials with enhanced properties. For example, combining this compound with polylactic acid (PLA) results in a composite with improved rigidity and toughness compared to PLA alone. []
Q7: How does the addition of this compound affect the properties of polymers like polypropylene?
A7: this compound can act as a nucleating agent in polymers like polypropylene (PP), affecting its crystallization behavior. The presence of this compound, especially when well-dispersed, can lead to the formation of PP transcrystals on its surface, influencing the polymer's mechanical and thermal properties. []
Q8: How does this compound behave in different pH environments?
A8: this compound’s behavior can be influenced by the surrounding pH. Studies show that its ability to remove Chromium (VI) from aqueous solutions varies with pH. For instance, this compound exhibits higher removal efficiency at lower pH levels. [] Conversely, in acetic acid solutions, this compound tends to aggregate at pH levels below 3.5 but displays individual rod-like structures at pH 4 and above. []
Q9: How does the presence of this compound affect the hydraulic conductivity of soil mixtures?
A9: this compound can significantly impact the hydraulic conductivity of materials like sand. Research indicates that increasing the this compound content in sand-attapulgite mixtures leads to a decrease in hydraulic conductivity, making it a potential substitute for soil-bentonite mixtures in applications like landfill cut-off walls. []
Q10: What are some areas of ongoing research related to this compound?
A10: Research on this compound continues to explore its potential in diverse areas, including:
- Drug delivery: Investigating its use in targeted drug delivery systems. []
- Environmental remediation: Exploring its application in removing pollutants, such as heavy metals and dyes, from water and soil. [, , ]
- Catalysis: Studying its potential as a catalyst or catalyst support in various chemical reactions. [, ]
- Material science: Developing novel composite materials with improved mechanical, thermal, and barrier properties. [, , ]
Q11: Are there any safety concerns regarding the use of this compound?
A11: While this compound is generally considered safe for many applications, further research is crucial to assess any potential long-term effects, particularly in contexts like drug delivery and environmental release. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)



